1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine is an organic compound classified as a heterocyclic amine. It features a pyrimidine ring attached to a pyrrolidine structure, which imparts unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the inhibition of specific protein kinases involved in cell cycle regulation.
The synthesis of 1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine typically involves the reaction of pyrimidine derivatives with pyrrolidine. A common synthetic route includes the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid. This method allows for the formation of the desired compound through controlled reaction conditions that facilitate the formation of the pyrrolidine ring while ensuring high yields.
In an industrial context, large-scale synthesis may utilize automated reactors and continuous flow systems to enhance efficiency. The use of catalysts and optimized reaction conditions can significantly improve the scalability of the production process, ensuring that the synthesis can be conducted economically and effectively.
1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine has a molecular formula of and a molecular weight of 164.21 g/mol.
The compound's structure can be represented using various notations:
These representations provide insights into the compound's connectivity and stereochemistry.
The chemical reactivity of 1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine is primarily characterized by its ability to participate in nucleophilic substitution reactions due to the presence of amine functionalities. The compound can interact with various electrophiles, which can lead to the formation of diverse derivatives useful in medicinal chemistry.
Reactions involving this compound may include:
The primary target for 1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine is the serine/threonine protein kinase PLK4 (Polo-like kinase 4). This compound acts as an inhibitor of PLK4, disrupting its activity.
The inhibition of PLK4 affects centriole duplication pathways within cells, leading to cell cycle arrest and apoptosis. This mechanism highlights its potential as a therapeutic agent in cancer treatment where PLK4 is often dysregulated.
1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine is typically encountered as a solid at room temperature. Specific physical properties such as melting point and boiling point are often determined during experimental characterization.
The compound exhibits basicity due to its amine group, allowing it to act as a proton acceptor in various chemical reactions. Additionally, it is soluble in polar solvents due to its heterocyclic structure.
1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine has several scientific uses:
This detailed exploration underscores the significance of 1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine in both academic research and practical applications within pharmaceutical development.
The construction of the pyrrolidine and pyrimidine rings in 1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine employs distinct yet complementary synthetic approaches. The pyrrolidine core is typically synthesized via [3+2] cycloaddition strategies, where azomethine ylides react with electron-deficient alkenes to form the five-membered ring with high regioselectivity. Alternatively, Knorr pyrrolidine synthesis utilizing α-amino ketones or esters provides efficient access to N-methylated pyrrolidine scaffolds [1]. For the pyrimidine ring, Biginelli-type condensations between amidines and 1,3-dicarbonyl compounds offer a direct route to 5-substituted pyrimidines, while guanidine-cyanamide couplings enable the introduction of exocyclic amines critical for subsequent functionalization [4] [6]. Notably, the use of N-protected 3-aminopyrrolidine intermediates allows selective coupling at C2, while pyrimidine rings are often pre-functionalized at C5 with halogen or boronic ester groups for cross-coupling [5].
Table 1: Heterocyclic Ring Formation Methods
| Heterocycle | Method | Key Reagents | Yield Range | Functionalization Tolerance |
|---|---|---|---|---|
| Pyrrolidine | [3+2] Cycloaddition | Azomethine ylide, acrylate | 65-85% | Moderate |
| Pyrrolidine | Knorr Synthesis | Ethyl acetoacetate, methylamine | 70-90% | High |
| Pyrimidine | Biginelli Condensation | Benzamidine, acetylacetone | 60-80% | Low (C5 position) |
| Pyrimidine | Guanidine-Cyanamide Coupling | 1-(2-methyl-5-nitrophenyl)guanidine | >95% | High |
Transition metal catalysis enables efficient C–N and C–C bond formation between pre-formed pyrrolidine and pyrimidine units. Palladium-catalyzed Buchwald-Hartwig amination is particularly valuable for coupling 3-aminopyrrolidines with 5-halopyrimidines, employing catalysts such as Pd2(dba)3/XPhos to achieve yields exceeding 85% under mild conditions (80-100°C) [4] [5]. For direct C–C linkage, Suzuki-Miyaura coupling of 2-(pyrrolidinyl)boronic acids with 5-bromopyrimidine demonstrates exceptional functional group compatibility when catalyzed by Pd(PPh3)4/Na2CO3 in aqueous dioxane [5]. Reductive amination strategies also prove effective, where pyrimidine-5-carbaldehydes react with 1-methyl-3-aminopyrrolidine using NaBH3CN or ZnCl2 as mediators, achieving 75-92% yields with minimal epimerization at the pyrrolidine stereocenters [5] [6]. Microwave-assisted coupling protocols further enhance efficiency, reducing reaction times from hours to minutes while maintaining selectivity [5].
Table 2: Catalytic Coupling Methodologies
| Bond Type | Method | Catalyst System | Conditions | Efficiency |
|---|---|---|---|---|
| C–N | Buchwald-Hartwig | Pd2(dba)3/XPhos, K2CO3 | Toluene, 100°C, 12h | 85-92% |
| C–C | Suzuki-Miyaura | Pd(PPh3)4, Na2CO3 | Dioxane/H2O, 80°C, 8h | 78-88% |
| C–N | Reductive Amination | ZnCl2, NaBH3CN | MeOH, 25°C, 4h | 75-90% |
| C–N | Microwave Amination | CuI, DMEDA, Cs2CO3 | DMF, 120°C, 30min | 82-87% |
Trifluoroacetic acid (TFA) serves as a versatile catalyst and deprotecting agent in the convergent synthesis of the target molecule. Its strong Brønsted acidity (pKa = 0.23) facilitates simultaneous deprotection of tert-butoxycarbonyl (Boc) groups and intramolecular cyclization of linear precursors containing both pyrrolidine and pyrimidine moieties [2] [6]. Critical protocols include the TFA-induced ring closure of N-Boc-protected 3-(pyrimidin-5-yl)aminopyrrolidines in dichloromethane (0.1M TFA, 25°C, 2h), achieving near-quantitative deprotection-cyclization without racemization [5]. TFA also promotes inverse electron demand Diels-Alder (IEDDA) reactions between electron-deficient 1,3,5-triazines and enamine derivatives of 1-methylpyrrolidin-3-amine, forming the pyrimidine ring directly onto the pyrrolidine scaffold at 60-80°C [2] [5] [6]. Mechanistically, TFA protonates the triazine ring, enhancing its electrophilicity toward enamine addition, followed by retro-Diels-Alder elimination of nitrile and water [5].
The stereogenic center at C3 of the pyrrolidine ring necessitates enantioselective synthesis strategies. Asymmetric hydrogenation of dehydroproline derivatives using DuPhos-Rh catalysts achieves >95% enantiomeric excess (ee) for the cis-3-aminopyrrolidine scaffold [1]. For diastereoselective coupling, chiral auxiliaries like (R)-1-phenylethylamine direct nucleophilic addition to pyrimidine-5-carbaldehyde, yielding diastereomeric ratios of up to 94:6 [7]. Resolution of racemic mixtures employs immobilized penicillin G acylase for kinetic resolution of N-acetyl derivatives or chiral stationary phase chromatography (CSP) using cellulose tris(3,5-dimethylphenylcarbamate). Crystallization-induced diastereomer separation with L-tartaric acid provides multigram quantities of enantiopure (>99% ee) 1-methyl-3-aminopyrrolidine intermediates suitable for pyrimidine coupling [1] [7]. Recent advances include enzymatic dynamic kinetic resolution using Candida antarctica lipase B with racemization catalysts, converting racemic amines to enantiopure products in 90% yield and 98% ee [7].
Table 3: Stereoselective Synthesis Techniques
| Strategy | Key Agent/Catalyst | Stereochemical Outcome | Efficiency |
|---|---|---|---|
| Asymmetric Hydrogenation | (S,S)-Et-DuPhos-Rh | cis-isomer, >95% ee | 90-95% yield |
| Chiral Auxiliary Control | (R)-1-Phenylethylamine | dr 94:6 (S:R) | 85% yield |
| Enzymatic Resolution | Penicillin G Acylase | >99% ee (S-isomer) | 45% yield |
| Diastereomeric Crystallization | L-Tartaric acid | >99% ee (R-isomer) | 70% recovery |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: